molecular formula C13H15FO4 B7994849 Ethyl 4-fluoro-2-n-propoxybenzoylformate

Ethyl 4-fluoro-2-n-propoxybenzoylformate

Cat. No.: B7994849
M. Wt: 254.25 g/mol
InChI Key: MJJURQMMECEJHL-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-n-propoxybenzoylformate is an organic compound with the molecular formula C13H15FO4. It is a derivative of benzoylformate, characterized by the presence of a fluorine atom at the 4-position and a propoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-n-propoxybenzoylformate typically involves the esterification of 4-fluoro-2-n-propoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-n-propoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-2-n-propoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-n-propoxybenzoylformate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. The propoxy group influences the compound’s solubility and bioavailability. These structural features contribute to the compound’s overall biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Ethyl 4-fluoro-2-n-propoxybenzoylformate can be compared with other similar compounds, such as:

    Ethyl 4-fluorobenzoate: Lacks the propoxy group, resulting in different reactivity and applications.

    Ethyl 2-n-propoxybenzoate: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    Ethyl 4-chloro-2-n-propoxybenzoylformate:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity due to the presence of both fluorine and propoxy groups, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-7-18-11-8-9(14)5-6-10(11)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJURQMMECEJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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